6-methoxy-5-phenyl-3-Pyridinamine

Organic Synthesis Process Chemistry Medicinal Chemistry

6-Methoxy-5-phenyl-3-pyridinamine (CAS 881209-08-1) is a disubstituted 3-aminopyridine building block bearing a methoxy group at the 6‑position and a phenyl ring at the 5‑position. With a molecular weight of 200.24 g mol⁻¹, a calculated XLogP3 of 2.1, and a topological polar surface area (TPSA) of 48.1 Ų, the compound occupies a distinct physicochemical space among 3‑aminopyridine intermediates.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8517625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-5-phenyl-3-Pyridinamine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)N)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-15-12-11(7-10(13)8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3
InChIKeyCIOLWKPMLHJNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-phenyl-3-Pyridinamine (CAS 881209-08-1) – Procurement-Relevant Structural & Physicochemical Baseline


6-Methoxy-5-phenyl-3-pyridinamine (CAS 881209-08-1) is a disubstituted 3-aminopyridine building block bearing a methoxy group at the 6‑position and a phenyl ring at the 5‑position [1]. With a molecular weight of 200.24 g mol⁻¹, a calculated XLogP3 of 2.1, and a topological polar surface area (TPSA) of 48.1 Ų, the compound occupies a distinct physicochemical space among 3‑aminopyridine intermediates [2]. It is supplied as a research‑grade intermediate (typical purity ≥ 97 %) and is employed as a key scaffold for further derivatisation in medicinal chemistry and agrochemical programmes [3].

6-Methoxy-5-phenyl-3-Pyridinamine – Why In‑Class Aminopyridine Building Blocks Cannot Be Interchanged Without Quantitative Justification


Simple 3‑aminopyridines that lack either the 6‑methoxy or the 5‑phenyl substituent differ substantially in lipophilicity, hydrogen‑bonding capacity, and steric demand, all of which directly affect downstream pharmacokinetic properties and synthetic reactivity . For example, 5‑phenylpyridin‑3‑amine (CAS 31676‑54‑7) has an XLogP3 of approximately 1.4 and a TPSA of ~38 Ų, while 6‑methoxypyridin‑3‑amine (CAS 6628‑77‑9) exhibits an XLogP3 near 0.5 . The dual substitution in 6‑methoxy‑5‑phenyl‑3‑pyridinamine provides a balanced, moderately lipophilic character that cannot be replicated by mixing two mono‑substituted analogs. Moreover, the patented synthetic route delivers a reproducible 98 % yield that is not attainable with many regioisomeric alternatives .

6-Methoxy-5-phenyl-3-Pyridinamine – Quantitative Evidence Guide for Differentiated Procurement Decisions


Synthetic Yield Comparison – Patented Reduction Route vs. Regioisomeric Analogs

The catalytic hydrogenation of 2‑methoxy‑5‑nitro‑3‑phenylpyridine, as disclosed in US Patent US08536165B2, provides 6‑methoxy‑5‑phenyl‑3‑pyridinamine in 98 % isolated yield (0.085 g from 0.1 g substrate) . In contrast, the reduction of the regioisomeric 2‑methoxy‑3‑nitro‑5‑phenylpyridine typically yields the corresponding amine in only 75–85 % under comparable conditions . This ≥ 13 percentage‑point yield advantage translates directly to lower cost per gram of final product and reduced purification burden.

Organic Synthesis Process Chemistry Medicinal Chemistry

Lipophilicity Differentiation – XLogP3 vs. Closest Mono‑Substituted Analogs

The calculated XLogP3 of 6‑methoxy‑5‑phenyl‑3‑pyridinamine is 2.1 [1]. This value is 0.7 log units higher than that of 5‑phenylpyridin‑3‑amine (XLogP3 ≈ 1.4) and approximately 1.6 log units higher than that of 6‑methoxypyridin‑3‑amine (XLogP3 ≈ 0.5) [2][3]. The balanced lipophilicity positions the compound in a desirable range for blood‑brain‑barrier penetration while avoiding excessive hydrophobicity that could compromise aqueous solubility.

Physicochemical Profiling Drug Design ADME Prediction

Topological Polar Surface Area – Scaffold Differentiation from Unsubstituted 3‑Aminopyridine

The TPSA of 6‑methoxy‑5‑phenyl‑3‑pyridinamine is 48.1 Ų [1]. This is approximately 10 Ų larger than that of 5‑phenylpyridin‑3‑amine (TPSA ≈ 38 Ų) due to the additional methoxy oxygen acting as a hydrogen‑bond acceptor [2]. The increased TPSA, while maintaining an XLogP3 of 2.1, provides an extra hydrogen‑bonding interaction site without breaching the commonly applied TPSA < 90 Ų threshold for oral bioavailability, offering a strategic advantage in scaffold optimisation.

Medicinal Chemistry Drug‑Likeness Permeability Prediction

6-Methoxy-5-phenyl-3-Pyridinamine – High‑Confidence Application Scenarios Based on Verified Differentiation Data


Kinase Inhibitor Lead Optimisation Requiring Balanced Lipophilicity

The XLogP3 of 2.1 positions 6‑methoxy‑5‑phenyl‑3‑pyridinamine within the optimal lipophilicity window (XLogP3 1–3) frequently targeted by kinase inhibitor programmes. Scaffolds derived from this compound can be elaborated into ATP‑competitive inhibitors where the methoxy group participates in hinge‑binding interactions and the phenyl ring fills a hydrophobic back pocket [1].

PRMT6‑Selective Inhibitor Development

(5‑Phenylpyridin‑3‑yl)methanamine derivatives were recently reported as selective PRMT6 inhibitors with > 50‑fold selectivity over PRMT3/4/5/7 [1]. 6‑Methoxy‑5‑phenyl‑3‑pyridinamine serves as the direct precursor for introducing the aminomethyl linker, and its 98 % yield reduction step ensures cost‑effective access to the core scaffold for SAR exploration.

Agrochemical Protoporphyrinogen‑IX‑Oxidase (PPO) Inhibitor Synthesis

Phenylpyridine derivatives are established PPO‑inhibiting herbicides. The dual substitution pattern of 6‑methoxy‑5‑phenyl‑3‑pyridinamine allows for further functionalisation at the 3‑amino position to tune herbicidal activity and crop selectivity, a strategy documented in phenylpyridine herbicide patent literature [1].

High‑Purity Fragment Library Construction

With a molecular weight of 200.24 Da, a TPSA of 48.1 Ų, and an XLogP3 of 2.1, the compound satisfies the Rule‑of‑Three criteria for fragment‑based drug discovery [1]. Its commercial availability at ≥ 97 % purity enables direct inclusion in fragment screening collections without re‑purification, accelerating hit‑finding campaigns.

Quote Request

Request a Quote for 6-methoxy-5-phenyl-3-Pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.